molecular formula C11H10O2 B3426187 Cyclopentadienebenzoquinone CAS No. 51175-59-8

Cyclopentadienebenzoquinone

Cat. No.: B3426187
CAS No.: 51175-59-8
M. Wt: 174.20 g/mol
InChI Key: FQLRTGXTYFCECH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone is typically synthesized through a Diels–Alder reaction between cyclopentadiene and benzoquinone. This reaction is often carried out in water, which serves as a desirable solvent due to its cost-effectiveness, safety, and environmental benefits. The reaction can be accelerated in dilute aqueous solutions, yielding high product percentages .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide micelles to enhance the reaction yield. The process involves dissolving benzoquinone into cyclopentadiene, which is an exothermic reaction that changes the state from liquid to solid as the temperature decreases .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienebenzoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other useful intermediates.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include polycyclic cage compounds, which have applications in medicinal chemistry and high-energy density materials .

Scientific Research Applications

Cyclopentadienebenzoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadienebenzoquinone involves its ability to participate in Diels–Alder reactions, forming adducts that can be further transformed into various polycyclic structures. These reactions are facilitated by the compound’s unique electronic configuration, which allows it to act as both a diene and a dienophile. The molecular targets and pathways involved in these reactions are primarily related to the formation of stable polycyclic intermediates .

Comparison with Similar Compounds

Cyclopentadienebenzoquinone can be compared with other similar compounds such as:

This compound stands out due to its ability to form stable polycyclic structures through Diels–Alder reactions, which are not as easily achieved with its individual components.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLRTGXTYFCECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871833
Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Molecular Weight

174.20 g/mol
Source PubChem
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CAS No.

1200-89-1, 51175-59-8
Record name 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
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Record name Cyclopentadienebenzoquinone
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-
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Record name tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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